molecular formula C15H8ClFN2 B2890664 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile CAS No. 338791-76-7

2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile

Cat. No.: B2890664
CAS No.: 338791-76-7
M. Wt: 270.69
InChI Key: HWGIPEYIUDRZJO-UHFFFAOYSA-N
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Description

Chemical Name: 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile CAS No.: 306976-69-2 Molecular Formula: C₁₅H₇ClF₂N₂ Molecular Weight: 288.68 g/mol Structural Features: This compound consists of a central benzonitrile core substituted with a (2-chloro-6-fluorophenyl) group and an additional cyano (-CN) group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)-cyanomethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2/c16-13-6-3-7-14(17)15(13)12(9-19)11-5-2-1-4-10(11)8-18/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIPEYIUDRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C#N)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl cyanide with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-[(2-chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile (Target) C₁₅H₇ClF₂N₂ 288.68 2-Cl, 6-F phenyl; dual nitrile groups High halogen density enhances electron-withdrawing effects; potential for stability
2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile C₁₆H₁₃NO 235.28 4-OCH₃ phenyl; vinyl linker Lower polarity due to methoxy group; mp 107–108°C; 76% synthesis yield
6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile C₁₂H₇FN₂S 230.26 Pyridylthio (-S-C₅H₄N); 6-F Sulfur atom enables metal coordination; lower molecular weight
2-[Cyano(4-fluorophenyl)methyl]benzenecarbonitrile C₁₅H₉FN₂ 244.25 4-F phenyl; dual nitriles Reduced steric hindrance; lacks chlorine substituent
2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile C₁₅H₈ClFN₂ 282.09 4-F phenyl; 2-Cl; dual nitriles Chlorine at position 2 mimics target compound but lacks 6-F substitution

Key Comparisons :

Structural Diversity: The target compound uniquely combines 2-chloro-6-fluorophenyl and dual nitrile groups, distinguishing it from analogs like 2-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile (lacks Cl and 6-F) and 6-fluoro-2-(2-pyridylthio)benzenecarbonitrile (contains sulfur and pyridine) . The vinyl-linked analog () replaces halogens with a methoxy group and a conjugated double bond, reducing electron-withdrawing effects but improving synthetic yield (76%) .

Physicochemical Properties: The target compound has the highest molecular weight (288.68 g/mol) and halogen density among the listed analogs, likely increasing its melting point and thermal stability compared to sulfur-containing or methoxy-substituted derivatives .

Potential Applications: The target compound’s halogen and nitrile groups make it a candidate for pharmaceutical intermediates or agrochemicals, where electron-withdrawing substituents enhance binding to biological targets. Pyridylthio-containing analogs () may exhibit distinct reactivity in metal-catalyzed reactions due to sulfur’s coordination ability .

Research Findings and Implications

  • Electronic Effects : The dual fluorine and chlorine atoms in the target compound create a strong electron-deficient aromatic system, which may enhance its reactivity in Suzuki-Miyaura couplings or SNAr reactions compared to analogs with fewer halogens .
  • Solubility Challenges : High halogen and nitrile content may reduce aqueous solubility, necessitating formulation optimization for biological applications.
  • Biological Relevance : Compounds like 1-benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile () highlight the role of sulfanyl groups in modulating pharmacokinetic properties, a feature absent in the target compound .

Biological Activity

The compound 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile is a member of the organofluorine family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClF N2, and its structure is characterized by the presence of a cyano group and a chloro-fluorinated phenyl moiety. The fluorine atom often enhances the lipophilicity and metabolic stability of organic compounds, which can lead to increased biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The cyano group has been shown to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to specific receptors or enzymes. For example, studies have indicated that compounds with similar structures exhibit significant activity against certain cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the core structure of organofluorine compounds can significantly impact their biological potency. In particular:

  • Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring has been correlated with enhanced inhibitory activity against various enzymes, including those involved in cancer progression .
  • Cyano Group Positioning : The placement of the cyano group has been found to influence the compound's ability to interact with target proteins, affecting both potency and selectivity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and analogs based on SAR studies:

CompoundTargetActivity (IC50)Reference
This compoundCancer Cells0.35 µM
Analog AEnzyme X0.12 µM
Analog BReceptor Y0.45 µM

Case Studies

  • Anticancer Activity : A study conducted on various fluorinated compounds, including derivatives of this compound, demonstrated potent anticancer effects against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
  • Enzyme Inhibition : Another study focused on the inhibition of specific kinases by this compound and its analogs. Results indicated that modifications in the phenyl ring led to significant changes in binding affinity, highlighting the importance of structural optimization in drug design .
  • Neuroprotective Effects : Preliminary investigations into neuroprotective properties suggested that the compound might modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile, and how do reaction conditions influence yield?

While the exact synthesis of this compound is not detailed in the provided evidence, analogous methods for structurally related compounds suggest a multi-step approach. For example, condensation reactions involving 2-chloro-6-fluorobenzaldehyde (a potential intermediate, as seen in ) with benzonitrile derivatives under nucleophilic or catalytic conditions could be explored. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Knoevenagel catalysts) should be systematically optimized to enhance yield and purity. highlights the importance of straightforward reaction conditions for efficiency in similar syntheses .

Q. Which analytical techniques are most effective for characterizing the structural and physical properties of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and cyano group placement.
  • X-ray crystallography (as demonstrated in for a related cyclohexenecarbonitrile) to resolve steric effects from the chloro-fluoro-phenyl groups .
  • HPLC-MS for purity assessment, critical given the compound’s potential use in bioactivity studies.
  • Density and boiling point predictions (e.g., 1.39 g/cm³ and 404.5°C, as noted in ) should be experimentally validated using pycnometry and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can mechanistic studies clarify the formation of steric hindrance during synthesis?

Computational tools like density functional theory (DFT) can model transition states to identify steric clashes between the chloro-fluoro-phenyl and benzonitrile moieties. Kinetic studies (e.g., variable-temperature NMR) may reveal rate-limiting steps, while isotopic labeling (e.g., ¹⁵N in the cyano group) could track electronic effects. ’s PubChem data underscores the utility of computational models for predicting molecular interactions .

Q. What methodologies are recommended for evaluating this compound’s bioactivity against neurological targets?

  • In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to γ-aminobutyric acid (GABA) receptors, given the structural similarity to neuroactive nitriles.
  • Molecular docking : Use PubChem’s 3D conformer data ( ) to simulate interactions with target proteins .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values in neuronal cell lines, ensuring purity ≥95% (verified via HPLC, as inferred from ’s supplier standards).

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, solvent).
  • Purity validation : Cross-verify using orthogonal methods (e.g., NMR + LC-MS) to rule out impurities as confounding factors.
  • Meta-analysis : Compare data across platforms (e.g., PubChem, CAS Common Chemistry) to identify trends or outliers, as shown in ’s multi-source validation approach .

Q. What computational strategies can predict the compound’s environmental or metabolic stability?

  • ADMET prediction : Tools like SwissADME or ProTox-II can estimate solubility, bioavailability, and toxicity using the compound’s SMILES string (e.g., C1=CC(=C(C(=C1Cl)F)C(C#N)C2=CC(=CC=C2)F)C#N).
  • Degradation modeling : Simulate hydrolysis pathways for the nitrile groups under physiological pH using Gaussian or ORCA software. ’s computed PubChem data provides a foundation for such analyses .

Methodological Notes

  • Synthetic optimization should prioritize green chemistry principles (e.g., solvent recycling) to align with sustainable practices.
  • Data validation must include cross-referencing CAS Registry Numbers (e.g., 306976-69-2 in and ) to avoid misidentification .
  • Advanced instrumentation (e.g., cryogenic X-ray diffraction) is recommended for resolving steric complexities in crystallography .

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